molecular formula C11H14F3N3O3 B2960313 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone CAS No. 477711-97-0

2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone

Cat. No.: B2960313
CAS No.: 477711-97-0
M. Wt: 293.246
InChI Key: ZPNCOWOERINWRJ-UHFFFAOYSA-N
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Description

The compound “2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone” is an organic compound with the molecular formula C11H14F3N3O3 . It’s a complex molecule that contains several functional groups including a pyrazole ring, a morpholino group, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to one of the nitrogen atoms of the pyrazole ring is a methyl group and a trifluoromethyl group. The other nitrogen atom is connected to an oxygen atom, which is in turn connected to a morpholino-ethanone group .

Scientific Research Applications

Antimicrobial Activity

2-{[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone and its derivatives have been investigated for their potential antimicrobial properties. Research indicates that synthesized pyrazole derivatives containing this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. These compounds have also shown antifungal activity against Aspergillus niger and Ustilago maydis, highlighting their potential as novel antimicrobial agents (Raju, Mahesh, Manjunath, Venkata, Ramana, 2016).

Antiviral and Anticancer Potential

Further investigations into the structural modifications of this compound have led to the synthesis of novel derivatives with potential antiviral and anticancer activities. For instance, certain N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, synthesized using a base similar to this compound, have demonstrated inhibitory effects against HIV-1 replication. These findings suggest that structural analogs of this compound may serve as valuable leads for developing new antiviral and anticancer therapeutics (Che, Liu, Tian, Hu, Chen, Chen, 2015).

Fungicidal Activity

The compound and its related derivatives have also been explored for their fungicidal properties. Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing this compound have been synthesized and tested for their efficacy against fungal pathogens. Some of these derivatives have shown moderate inhibitory activity against Gibberella zeae, a significant agricultural pathogen, at certain dosages. This research provides a basis for the development of new fungicides with enhanced efficacy and specificity (Liu, He, Kai, Li, Zhu, 2012).

Chemical Synthesis and Molecular Docking

This compound and its derivatives have been subjects of molecular docking studies to assess their binding interactions with bacterial proteins. These studies are crucial for understanding the molecular basis of their antimicrobial activity and for designing compounds with improved efficacy. Additionally, the synthesis of related pyrazole derivatives through reactions such as cyclization and Claisen-Schmidt condensation reactions has been explored, contributing to the field of organic chemistry and drug discovery (Khumar, Ezhilarasi, Prabha, 2018).

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a novel compound and there is no available literature discussing its biological or chemical activity .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential hazards .

Properties

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O3/c1-16-8(11(12,13)14)6-9(15-16)20-7-10(18)17-2-4-19-5-3-17/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNCOWOERINWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OCC(=O)N2CCOCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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